molecular formula C8H17BrO B1265630 8-Bromo-1-octanol CAS No. 50816-19-8

8-Bromo-1-octanol

Cat. No. B1265630
CAS RN: 50816-19-8
M. Wt: 209.12 g/mol
InChI Key: GMXIEASXPUEOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 8-Bromo-1-octanol often involves multi-step chemical processes. For instance, a related compound, 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid, was synthesized in two steps from 4,4′-dihydroxybiphenyl under specific reaction conditions, showcasing the complexity and the careful optimization required in synthesizing brominated octanol derivatives (Cai Li, 2009). Another example includes the preparation of 8-arylated guanosine mono- and triphosphates (8-aryl GXPs) through the Suzuki-Miyaura coupling, indicating the versatility of brominated intermediates in synthesis processes (A. Collier & G. Wagner, 2006).

Scientific Research Applications

Application 1: Synthesis of 8-Phenylselanyl-Octan-1-ol

  • Summary of the Application: 8-Bromo-1-octanol is used to produce 8-phenylselanyl-octan-1-ol . This compound could potentially be used in further organic synthesis reactions.
  • Methods of Application: The reaction occurs with reagent sodium borohydride and solvent ethanol at ambient temperature .
  • Results or Outcomes: The yield of this reaction is about 96% .

Application 2: Synthesis of (E)-10-Hydroxy-2-Decenoic Acid (Royal Jelly Acid)

  • Summary of the Application: 8-Bromo-1-octanol is used in the synthesis of (E)-10-hydroxy-2-decenoic acid, also known as royal jelly acid . Royal jelly acid is a bioactive compound found in royal jelly, a substance produced by honey bees.

8-Bromo-1-octanol is a chemical compound used in various organic synthesis reactions . Its specific applications can vary widely depending on the field of study and the particular synthesis pathway being investigated.

8-Bromo-1-octanol is a chemical compound used in various organic synthesis reactions . Its specific applications can vary widely depending on the field of study and the particular synthesis pathway being investigated.

Future Directions

The future directions of 8-Bromo-1-octanol are not explicitly mentioned in the available resources. However, given its potential use in pharmaceutical and agrochemical industries1, it can be inferred that further research and development could focus on these areas.


Please note that this information is based on the available resources and may not include all the latest research and developments.


properties

IUPAC Name

8-bromooctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXIEASXPUEOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCBr)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068589
Record name 1-Octanol, 8-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-1-octanol

CAS RN

50816-19-8
Record name 8-Bromo-1-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50816-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octanol, 8-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octanol, 8-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octanol, 8-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromooctan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

25 g of octane-1,8-diol was boiled in 250 ml of cyclohexane with 22.6 ml of 47% aqueous hydrobromic acid for six hours in a water separator. The reaction mixture was then poured onto saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The organic phase was washed with saturated, aqueous sodium chloride solution, dried on sodium sulfate, filtered and concentrated by evaporation in a vacuum. Column chromatography on silica gel with a mixture that consists of hexane/ethyl acetate yielded 21.6 g of the title compound as a yellowish oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-1-octanol
Reactant of Route 2
8-Bromo-1-octanol
Reactant of Route 3
Reactant of Route 3
8-Bromo-1-octanol
Reactant of Route 4
Reactant of Route 4
8-Bromo-1-octanol
Reactant of Route 5
Reactant of Route 5
8-Bromo-1-octanol
Reactant of Route 6
Reactant of Route 6
8-Bromo-1-octanol

Citations

For This Compound
187
Citations
AJ de Oliveira, IT Souza, VB Bernardo… - …, 2019 - Wiley Online Library
… The lesser solubility of 8-Bromo-1-octanol in isooctane, the least polar of the solvents tested, seems to offer less protection against the second attack, producing more 1,8-…
T Zhang, FP Zheng, XH Xu, C Huang… - Advanced Materials …, 2014 - Trans Tech Publ
… Other six bromoalkanols were synthesized according to the above method in 40.9%-78.7% yield and at 90.5%-96.6% selectivity, which were as follows: 8-bromo-1-octanol, 9-bromo-1-…
Number of citations: 1 www.scientific.net
S Lou, GC Fu, T Higo, T Fukuyama - Organic syntheses; an annual …, 2010 - ncbi.nlm.nih.gov
… A solution of 8-bromo-1-octanol (5.0 mL, 6.11 g, 29.2 mmol, 1.00 equiv) (Note 4) in CH 2 Cl 2 (10 mL) (Note 1) is added via syringe over 5 min. The reaction mixture is allowed to warm …
Number of citations: 10 www.ncbi.nlm.nih.gov
Y Saga, K Hayashi, T Mizoguchi, H Tamiaki - Journal of bioscience and …, 2014 - Elsevier
… BChls c esterified with ω-bromo-1-alkanols were biosynthesized than those esterified with ω-chloro-1-alkanols: the ratios of BChl c derivatives esterified with 8-bromo-1-octanol and 10-…
Number of citations: 11 www.sciencedirect.com
NM Carballeira, D Sanabria, D Oyola - ARKIVOC: free online …, 2007 - ncbi.nlm.nih.gov
… The reported synthesis started with commercially available 8-bromo-1-octanol and furnished the desired acid in seven steps and in a 16% overall yield, a significant improvement over …
Number of citations: 18 www.ncbi.nlm.nih.gov
X Wang, Z Zhang, J Chen, S Wang - Materials Letters, 2007 - Elsevier
… The solvent was removed in vacuo to obtain pure 8-bromo-1-octanol. … The solid was filtered and washed with chloroform to remove 8-bromo-1-octanol and was purified by …
Number of citations: 8 www.sciencedirect.com
JH Babler, BJ Invergo - The Journal of Organic Chemistry, 1979 - ACS Publications
… Allylic alcohol 4 was obtained in 55% yield by addition of crotonaldehyde (3)5 to theGrignard reagent prepared from the tetrahydropyranyl ether derivative 2 of 8bromo-1-octanol.3 The …
Number of citations: 36 pubs.acs.org
J Jung, L Kaiser, HP Deigner, MS Schmidt - Journal of Flow Chemistry, 2022 - Springer
… 1-hexanol, a yield of 27% in experiments with 8-bromo-1-octanol, as well as a yield of 18% in … approximately 150% in the experiments with 8-bromo-1-octanol and by more than 180% in …
Number of citations: 2 link.springer.com
G Gyanwali, M Hodge, JL White - Journal of Polymer Science …, 2012 - Wiley Online Library
… 13 C CP MAS NMR spectra for (top) product with 1:1 α-CD:8-bromo-1-octanol molar ratio reaction performed in the presence of NaOH for 9 h at 70C; (bottom) same reaction as above …
Number of citations: 9 onlinelibrary.wiley.com
BK Mandal, T Takahashi, M Maeda… - Die …, 1991 - Wiley Online Library
… 0-alkylation of 1 and 2 was performed by reacting their sodium salt with 8-bromo-1-octanol … 19,52 mmol (4,08 g) of 8-bromo-1 -octanol in 25 mL of freshly distilled DMF was added. The …
Number of citations: 22 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.